1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one
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Overview
Description
1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one is a complex organic compound known for its significant role in medicinal chemistry. It is an impurity of Capecitabine, a chemotherapy drug used to treat various types of cancer, including bowel cancer .
Preparation Methods
The synthesis of 1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one involves multiple steps. The compound is typically synthesized through the acetylation of 5’-deoxy-5-fluoro-N4-(pentoxycarbonyl)cytidine . The reaction conditions often include the use of acetic anhydride and a base such as pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one has several scientific research applications:
Chemistry: It is used in organic synthesis as an intermediate for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As an impurity of Capecitabine, it is relevant in the study of chemotherapy drugs and their efficacy.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one involves its incorporation into DNA, where it inhibits the synthesis of new DNA strands. This inhibition is crucial in its role as a chemotherapy agent, as it prevents the proliferation of cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar compounds to 1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one include:
Capecitabine: The parent compound, used as a chemotherapy drug.
5-Fluorouracil: Another chemotherapy agent with a similar mechanism of action.
Cytarabine: A chemotherapy drug used to treat leukemia, which also incorporates into DNA and inhibits replication.
The uniqueness of this compound lies in its specific structure and its role as an impurity in Capecitabine, providing insights into the drug’s synthesis and potential side effects .
Properties
IUPAC Name |
pentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWJHPBXLXJQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861415 |
Source
|
Record name | 1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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